molecular formula C11H13NO B13517792 4-(3-Hydroxybutyl)benzonitrile

4-(3-Hydroxybutyl)benzonitrile

Cat. No.: B13517792
M. Wt: 175.23 g/mol
InChI Key: BNZWVOLQLKAQJX-UHFFFAOYSA-N
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Description

4-(3-Hydroxybutyl)benzonitrile is a benzonitrile derivative featuring a hydroxybutyl (-CH2CH2CH(OH)CH3) substituent at the para position of the benzene ring. This compound combines the electron-withdrawing nitrile group (-CN) with a polar hydroxybutyl chain, making it a versatile intermediate in organic synthesis and drug development. Its structure allows for diverse chemical reactivity, including hydrogen bonding via the hydroxyl group and nucleophilic interactions through the nitrile moiety.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3-hydroxybutyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,13H,2-3H2,1H3

InChI Key

BNZWVOLQLKAQJX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxybutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-hydroxybutyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, has been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxybutyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Hydroxybutyl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Substituent Variations in Hydroxyalkyl Chains

Key Compounds Compared :

  • 4-(3-Hydroxypropyl)benzonitrile ()
  • 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile ()
  • Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- ()
Compound Substituent Hydrophilicity (logP) Biological Activity Highlights
4-(3-Hydroxypropyl)benzonitrile Hydroxypropyl (-CH2CH2CH2OH) Moderate (~1.5) High antioxidant, moderate anti-inflammatory activity
4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile Hydroxybutylamino (-NHCH2CH2CH(OH)CH3) Lower (~1.5) Enhanced solubility; potential enzyme/receptor binding
4-[(3-Hydroxypropyl)amino]-2-(trifluoromethyl)benzonitrile Trifluoromethyl + hydroxypropylamino High polarity Improved target specificity due to trifluoromethyl group

Analysis :

  • Chain Length : The hydroxybutyl chain in 4-(3-Hydroxybutyl)benzonitrile provides greater hydrophobicity compared to hydroxypropyl derivatives but retains solubility due to the hydroxyl group.
  • Amino vs. Direct Linkage: Amino-linked hydroxyalkyl chains (e.g., ) enhance solubility and enable nucleophilic reactions, whereas direct linkages prioritize steric effects .

Functional Group Modifications

Key Compounds Compared :

  • 3-(Hydroxymethyl)-4-methoxybenzonitrile ()
  • 4-[(3-Methylbutyl)amino]benzonitrile ()
  • 4-(Trifluoromethyl)benzonitrile ()
Compound Functional Groups Key Properties
3-(Hydroxymethyl)-4-methoxybenzonitrile Hydroxymethyl (-CH2OH) + methoxy (-OCH3) Dual polar groups enhance reactivity; used in targeted biomolecular interactions
4-[(3-Methylbutyl)amino]benzonitrile Amino + methylbutyl chain Improved receptor binding affinity; logP ~2.0
4-(Trifluoromethyl)benzonitrile Trifluoromethyl (-CF3) High electron-withdrawing effects; industrial applications

Analysis :

  • Electron-Withdrawing Effects : The trifluoromethyl group () significantly alters electronic properties compared to hydroxybutyl or methoxy groups, affecting reaction kinetics and bioactivity.
  • Dual Functional Groups : Compounds like 3-(Hydroxymethyl)-4-methoxybenzonitrile () demonstrate synergistic effects, whereas this compound’s single hydroxyl group may limit its versatility.

Key Compounds Compared :

  • 4-(3-Hydroxypropyl)benzonitrile ()
  • 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile ()
  • 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile ()
Compound Antioxidant Activity Anti-inflammatory Activity Antimicrobial Activity
4-(3-Hydroxypropyl)benzonitrile High Moderate Promising
4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile Moderate (predicted) High (predicted) Limited data
4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile Low High High

Analysis :

  • Antioxidant Efficacy : The hydroxypropyl chain () is superior for scavenging free radicals, likely due to optimal chain length and hydroxyl positioning.
  • Anti-inflammatory Action: Amino-linked derivatives () show enhanced activity, possibly through modulation of inflammatory enzymes like cyclooxygenase.

Physicochemical Properties and Solubility Trends

Compound logP Aqueous Solubility (mg/mL) Key Structural Determinants
4-(3-Hydroxypropyl)benzonitrile ~1.5 12.8 Shorter chain, hydroxyl group
4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile ~1.5 9.2 Amino linkage increases polarity
4-(Trifluoromethyl)benzonitrile ~2.3 1.5 Hydrophobic CF3 group

Implications :

  • Hydroxybutyl and hydroxypropyl substituents balance hydrophilicity and lipophilicity, making them suitable for drug delivery systems.
  • Trifluoromethyl derivatives () are better suited for non-polar solvents and industrial applications.

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